molecular formula C23H30N2O4S B2893979 4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide CAS No. 955721-85-4

4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2893979
CAS RN: 955721-85-4
M. Wt: 430.56
InChI Key: LABJSLMZUIILSC-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • The compound shows relevance in the context of organic synthesis and structural analysis. For instance, research on related compounds has elucidated their crystal structure, demonstrating specific intramolecular and intermolecular interactions that could inform the design and synthesis of novel derivatives with potentially improved properties or specific functionalities (Gelbrich, Haddow, & Griesser, 2011).

Enzyme Inhibition Studies

  • Isoquinolinesulfonamides, similar in structure to the compound , have been identified as potent inhibitors of cyclic AMP-dependent protein kinase (protein kinase A), highlighting their significance in biochemical research aimed at understanding cellular processes regulated by this enzyme (Chijiwa, Mishima, Hagiwara, Sano, Hayashi, Inoue, Naito, Toshioka, & Hidaka, 1990). This aspect could potentially be leveraged to explore the therapeutic applications of such compounds in diseases where protein kinase A plays a key role.

Pharmacological Potential

  • Compounds with a structure similar to "4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide" have been studied for their pharmacological potential. For instance, derivatives have shown enzyme inhibitory activities, suggesting a potential for the development of therapeutic agents targeting diseases like Alzheimer’s (Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, & Seo, 2018). This highlights the potential utility of such compounds in creating new treatments for neurodegenerative conditions.

Analytical Applications

  • The structural analogs of the compound have been employed in analytical chemistry for the detection and quantification of substances, indicating its potential utility in developing new analytical methodologies that could be applied in various fields, including pharmaceuticals, environmental monitoring, and food safety (Deegan, Cullen, Oelgemöller, Nolan, Tobin, & Morrissey, 2011).

properties

IUPAC Name

4-ethoxy-3,5-dimethyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-6-29-22-16(4)11-21(12-17(22)5)30(27,28)24-20-8-7-18-9-10-25(14-19(18)13-20)23(26)15(2)3/h7-8,11-13,15,24H,6,9-10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABJSLMZUIILSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethylbenzenesulfonamide

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